molecular formula C13H15ClN2O B12952903 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride

Cat. No.: B12952903
M. Wt: 250.72 g/mol
InChI Key: DDTVEZQNOUBFPN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic system, and a methoxyphenyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and an appropriate aldehyde, the intermediate Schiff base can be cyclized using a suitable catalyst to form the desired pyrrolo[1,2-a]imidazole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c1-16-11-6-4-10(5-7-11)12-9-14-13-3-2-8-15(12)13;/h4-7,9H,2-3,8H2,1H3;1H

InChI Key

DDTVEZQNOUBFPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2CCC3.Cl

Origin of Product

United States

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